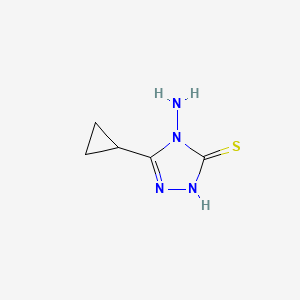

4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3-cyclopropyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c6-9-4(3-1-2-3)7-8-5(9)10/h3H,1-2,6H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSPUADGNVTVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368182 | |

| Record name | 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31821-73-5 | |

| Record name | 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31821-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from readily available starting materials. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is typically achieved through a three-step sequence. This well-established route for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is adapted here for the cyclopropyl derivative.[1][2][3] The general scheme involves the preparation of cyclopropanecarboxylic acid hydrazide, its conversion to a potassium dithiocarbazinate salt, and subsequent cyclization with hydrazine hydrate to yield the target triazole.

A visual representation of the synthetic workflow is provided below:

References

An In-depth Technical Guide to the Chemical Properties of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages data from closely related 5-substituted-4-amino-4H-1,2,4-triazole-3-thiol analogs to present a thorough profile. The guide covers its chemical structure, physicochemical properties, synthesis, and spectral analysis. Furthermore, it delves into the potential biological activities and mechanisms of action, drawing parallels from well-studied derivatives. Detailed experimental protocols for synthesis and characterization are provided, alongside visualizations of the synthetic workflow and a putative biological signaling pathway to offer a practical resource for researchers in drug discovery and development.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a variety of therapeutic agents, exhibiting a broad spectrum of pharmacological activities including antifungal, antibacterial, antiviral, and antitubercular properties. The incorporation of an amino group at the 4-position and a thiol group at the 3-position of the triazole ring, along with a substituent at the 5-position, gives rise to the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol class of compounds. These molecules have garnered significant attention for their potential as lead compounds in drug discovery. This guide focuses on the cyclopropyl derivative, 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a molecule that combines the versatile triazole core with the unique conformational and electronic properties of a cyclopropyl ring.

Chemical and Physical Properties

While specific experimental data for 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is scarce, its fundamental properties can be inferred from its structure and data available for analogous compounds.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| CAS Number | 31821-73-5 | [1] |

| Molecular Formula | C₅H₈N₄S | Calculated |

| Molecular Weight | 156.21 g/mol | Calculated |

| Appearance | Likely a white to off-white crystalline solid | Inferred from analogs |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF, with limited solubility in water. | Inferred from analogs |

| Melting Point | Not available. Analogs like the 5-phenyl derivative melt at 195 °C (dec.). |

Synthesis

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols typically follows a well-established multi-step pathway starting from a carboxylic acid. The general synthetic route is outlined below.

General Synthetic Protocol

A common method for the synthesis of this class of compounds involves the following key steps:

-

Esterification: The starting carboxylic acid (cyclopropanecarboxylic acid in this case) is converted to its corresponding methyl or ethyl ester.

-

Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form the corresponding acid hydrazide.

-

Dithiocarbazate Formation: The acid hydrazide is treated with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to yield a potassium dithiocarbazinate salt.

-

Cyclization: The potassium salt is cyclized by refluxing with an excess of hydrazine hydrate to form the final 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.[2]

Detailed Experimental Protocol (Illustrative Example)

The following is a detailed protocol for the synthesis of a 5-substituted analog, which can be adapted for the cyclopropyl derivative.

Step 1: Synthesis of Cyclopropanecarboxylic acid hydrazide A mixture of ethyl cyclopropanecarboxylate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (50 mL) is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the resulting solid is washed with cold ether to yield the acid hydrazide.

Step 2: Synthesis of Potassium 3-(cyclopropanecarbonyl)dithiocarbazate To a solution of potassium hydroxide (0.12 mol) in absolute ethanol (100 mL), cyclopropanecarboxylic acid hydrazide (0.1 mol) is added with stirring. After the hydrazide dissolves, carbon disulfide (0.12 mol) is added dropwise while keeping the temperature below 30°C. The mixture is stirred for 12-16 hours at room temperature. The precipitated potassium salt is filtered, washed with cold ether, and dried.[2]

Step 3: Synthesis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol A suspension of the potassium salt (0.05 mol) in water (50 mL) is treated with hydrazine hydrate (0.1 mol). The mixture is refluxed for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve. The reaction mixture is then cooled and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure product.[2]

Spectroscopic Characterization (Based on Analogs)

The structure of the synthesized compound can be confirmed using various spectroscopic techniques. The following table summarizes the expected spectral data based on published data for 5-substituted-4-amino-4H-1,2,4-triazole-3-thiols.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals | Reference |

| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH), ~5.5 (s, 2H, NH₂), ~2.0-2.2 (m, 1H, CH-cyclopropyl), ~0.8-1.2 (m, 4H, CH₂-cyclopropyl) | [2][3] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=S), ~150 (C₅), ~8-12 (CH-cyclopropyl), ~5-8 (CH₂-cyclopropyl) | |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~2600 (S-H stretching), ~1620 (C=N stretching), ~1560 (N-H bending) | [4] |

| Mass Spectrometry | [M+H]⁺ at m/z 157.05 | Calculated |

Biological Activity and Potential Mechanism of Action

Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol are known to possess a range of biological activities, most notably as antimicrobial and antitubercular agents.[5][6][7]

Antimicrobial and Antitubercular Activity

Numerous studies have demonstrated the efficacy of this class of compounds against various bacterial and fungal strains, including multi-drug-resistant Mycobacterium tuberculosis. The biological activity is often influenced by the nature of the substituent at the 5-position.

Putative Mechanism of Action

The precise mechanism of action for 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol has not been elucidated. However, studies on analogous compounds suggest that they may act by inhibiting essential enzymes in pathogenic microorganisms. One such proposed target is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.[6] Inhibition of this enzyme disrupts the formation of the mycobacterial cell wall, leading to cell death.

Visualizations

Synthetic Workflow

Caption: General Synthetic Workflow for 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Putative Antimicrobial Signaling Pathway

Caption: Putative inhibitory action on the bacterial fatty acid synthesis pathway.

Conclusion

4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is limited, the well-established chemistry and biological activity of its analogs provide a strong foundation for future research. This guide offers a comprehensive summary of its expected properties and the methodologies for its synthesis and characterization, serving as a valuable resource for scientists and researchers in the field of medicinal chemistry. Further investigation into the specific properties and biological mechanisms of the cyclopropyl derivative is warranted to fully explore its therapeutic potential.

References

- 1. 4-AMINO-5-CYCLOPROPYL-4H-[1,2,4]TRIAZOLE-3-THIOL | 31821-73-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics [mdpi.com]

- 7. Istanbul University Press [iupress.istanbul.edu.tr]

Elucidation of the Molecular Structure of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, antimicrobial, and anticancer properties. The incorporation of a cyclopropyl moiety at the 5-position and an amino group at the 4-position of the triazole ring, combined with a thiol group at the 3-position, suggests a molecule with significant potential for biological activity and as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the methodologies for the synthesis and structural elucidation of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Chemical Structure

The chemical structure of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is presented below. The molecule can exist in tautomeric forms, primarily as the thione and thiol forms. The thione form is generally considered to be the more stable tautomer in the solid state.

Caption: Chemical structure of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Synthesis Pathway

The synthesis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol typically proceeds through a multi-step reaction sequence starting from cyclopropanecarboxylic acid. A generalized synthetic pathway is illustrated below.

Caption: General synthesis pathway for 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Experimental Protocol for Synthesis

Step 1: Synthesis of Cyclopropanecarboxylic acid hydrazide A mixture of methyl cyclopropanecarboxylate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol or water) to yield pure cyclopropanecarboxylic acid hydrazide.

Step 2: Synthesis of Potassium dithiocarbazinate salt To a cooled solution of potassium hydroxide (1.1 equivalents) in absolute ethanol, cyclopropanecarboxylic acid hydrazide (1 equivalent) is added, followed by the dropwise addition of carbon disulfide (1.2 equivalents) while maintaining the temperature below 10°C. The mixture is stirred at room temperature for 12-16 hours. The precipitated potassium dithiocarbazinate salt is filtered, washed with cold ethanol and diethyl ether, and dried under vacuum.

Step 3: Synthesis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol A suspension of the potassium dithiocarbazinate salt (1 equivalent) in water is treated with hydrazine hydrate (2 equivalents). The reaction mixture is heated under reflux for 6-8 hours, during which the evolution of hydrogen sulfide gas may be observed. The reaction mixture is then cooled to room temperature and acidified with a dilute mineral acid (e.g., HCl) to a pH of 5-6. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the final product.

Spectroscopic Data for Structure Elucidation

The following tables summarize the expected spectroscopic data for 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol based on the analysis of analogous compounds.

Table 1: Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | SH (thiol tautomer) or NH (thione tautomer) |

| ~5.5 | br s | 2H | NH₂ |

| ~2.0-2.2 | m | 1H | CH (cyclopropyl) |

| ~0.8-1.2 | m | 4H | CH₂ (cyclopropyl) |

Table 2: Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=S (thione tautomer) |

| ~150 | C-N (triazole ring) |

| ~8-12 | CH (cyclopropyl) |

| ~5-8 | CH₂ (cyclopropyl) |

Table 3: Expected IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3100 | N-H stretching (NH₂) |

| ~3000-2900 | C-H stretching (cyclopropyl) |

| ~2600-2500 | S-H stretching (thiol tautomer, often weak) |

| ~1620-1600 | C=N stretching (triazole ring) |

| ~1300-1200 | C=S stretching (thione tautomer) |

Table 4: Expected Mass Spectrometry Data

| m/z | Assignment |

| 156 | [M]⁺ (Molecular ion) |

| 157 | [M+H]⁺ (in ESI-MS) |

Experimental Workflow for Structure Elucidation

A general workflow for the structural elucidation of a newly synthesized compound like 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is depicted below.

Caption: Experimental workflow for structure elucidation.

Hypothetical Biological Screening Workflow

Given the therapeutic potential of 1,2,4-triazole derivatives, a primary screening workflow to assess the biological activity of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol could be implemented as follows.

Caption: Hypothetical workflow for biological activity screening.

Conclusion

The structural elucidation of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol can be systematically achieved through a combination of well-established synthetic protocols and comprehensive spectroscopic analysis. While specific experimental data for this particular molecule is scarce in the literature, the presented guide, based on analogous compounds, provides a robust framework for its synthesis and characterization. Further research into this and related compounds is warranted to explore their potential applications in drug discovery and development.

An In-depth Technical Guide to 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS 31821-73-5)

This technical guide provides a comprehensive overview of the known and predicted properties of 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in drug development. Due to the limited availability of data for this specific molecule, this guide incorporates information from closely related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives to project its physicochemical characteristics, biological activities, and potential mechanisms of action.

Chemical and Physical Properties

4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a small molecule featuring a triazole ring, a functional thiol group, an amino group, and a cyclopropyl moiety. These structural features are anticipated to confer specific chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 31821-73-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₅H₈N₄S | Chemical Supplier Catalogs |

| Molecular Weight | 156.21 g/mol | Chemical Supplier Catalogs |

| IUPAC Name | 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | |

| SMILES | C1CC1c2nnc(S)n2N | |

| Appearance | Predicted to be a white or off-white solid | Inferred from related compounds |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | Inferred from related compounds |

| Melting Point | Not available |

Synthesis

The synthesis of 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is expected to follow a well-established route for this class of compounds, starting from the corresponding carboxylic acid.

Experimental Protocol: General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

-

Esterification: The starting carboxylic acid (cyclopropanecarboxylic acid) is esterified, typically by refluxing with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate, usually by refluxing, to form the corresponding acid hydrazide.

-

Formation of Potassium Dithiocarbazinate: The acid hydrazide is treated with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent at a controlled temperature to yield the potassium dithiocarbazinate salt.

-

Cyclization: The potassium salt is cyclized by refluxing with an excess of hydrazine hydrate. The reaction mixture is then cooled and acidified (e.g., with hydrochloric acid) to precipitate the crude 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

-

Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Biological Activity

Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. While specific data for the cyclopropyl derivative is not available, the following table summarizes the observed activities of analogous compounds.

| Activity | Test System | Results for Analogous Compounds |

| Antimicrobial | Various bacterial strains (e.g., S. aureus, E. coli) | Moderate to good activity, with some derivatives showing MIC values in the low µg/mL range. |

| Antifungal | Various fungal strains (e.g., C. albicans, A. niger) | Moderate to good activity, with some derivatives showing MIC values comparable to standard antifungal agents. |

| Anticancer | Various cancer cell lines (e.g., MCF-7, HCT-116) | Some derivatives exhibit cytotoxic effects with IC₅₀ values in the micromolar range. |

| Anti-inflammatory | In vivo and in vitro models | Some derivatives have shown potential anti-inflammatory effects. |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution.

-

Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension using a sterile cotton swab.

-

Application of Test Compound: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The discs are placed on the surface of the inoculated agar plates. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

-

Controls: A disc impregnated with the solvent alone is used as a negative control, and discs with standard antibiotics are used as positive controls.

Potential Mechanism of Action

The mechanism of action for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives is believed to vary depending on the biological target.

-

Antifungal Activity: Triazole-based antifungal agents are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the disruption of the membrane and ultimately, fungal cell death.

-

Antimicrobial Activity: For their antibacterial effects, these compounds may target various essential bacterial enzymes. One potential target is dihydrofolate reductase (DHFR), an enzyme involved in the folic acid synthesis pathway, which is essential for bacterial DNA synthesis.

-

Anticancer Activity: The anticancer activity of triazole derivatives could be attributed to the inhibition of various kinases involved in cancer cell signaling pathways or by inducing apoptosis.

Hypothetical Signaling Pathway Inhibition in Fungi

Conclusion

4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific experimental data for this particular molecule is limited, the extensive research on its analogs suggests that it is a promising candidate for further investigation as an antimicrobial, antifungal, or anticancer agent. The synthetic route is well-established, and standardized protocols for evaluating its biological activity are readily available. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific pharmacological profile and potential for drug development.

Biological Activity of 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature lacks specific quantitative biological activity data for 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The following guide presents data from structurally related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives to provide insights into potential biological activities. The presented data should be considered as a predictive guide for research and development purposes.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] The incorporation of a 4-amino and a 3-thiol group into the 1,2,4-triazole scaffold creates a versatile pharmacophore with significant potential for biological interactions. This technical guide focuses on the biological activities of derivatives of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a class of compounds that has garnered interest for its potential therapeutic applications. The primary biological activities associated with this class of compounds are antimicrobial (antibacterial and antifungal), anticancer, and antioxidant.[3]

This document provides a comprehensive overview of these activities, supported by quantitative data from structurally similar compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Synthesis of the Core Scaffold

The synthesis of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core typically involves a multi-step process. A general synthetic route is outlined below. The specific synthesis for the 5-cyclopropyl derivative would start with cyclopropanecarboxylic acid.

Figure 1: General synthetic pathway for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Antimicrobial Activity

Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have demonstrated significant activity against a range of bacterial and fungal pathogens.[3] The mechanism of antifungal action for many triazole compounds involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1]

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against selected microorganisms.

Table 1: Antibacterial Activity of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)

| Compound (Substituent at C5) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Pyridin-4-yl (4c) | 16 | 20 | - | - | [3] |

| Pyridin-4-yl (4e) | - | - | 25 | - | [3] |

| Phenyl | >1000 | >1000 | >1000 | >1000 | [4] |

| 4-Chlorophenyl | 500 | 250 | 1000 | 1000 | [4] |

| 2,4-Dichlorophenyl | 250 | 125 | 500 | 500 | [4] |

Table 2: Antifungal Activity of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)

| Compound (Substituent at C5) | Candida albicans | Aspergillus niger | Reference |

| Pyridin-4-yl (4e) | 24 | 32 | [3] |

| Phenyl | >1000 | >1000 | [4] |

| 4-Chlorophenyl | 500 | 1000 | [4] |

| 2,4-Dichlorophenyl | 250 | 500 | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compounds

-

Bacterial/fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth media

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Then, add 100 µL of the test compound stock solution to the first well of each row to be tested.

-

Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Several 1,2,4-triazole derivatives have been reported to possess significant anticancer properties.[2] The proposed mechanism for some of these compounds involves the induction of apoptosis through the caspase signaling pathway.[5]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against different cancer cell lines.

Table 3: Anticancer Activity of 1,2,4-Triazole Derivatives (IC50 in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| Indolyl-1,2,4-triazole (Vg) | MCF-7 (Breast) | 0.891 | [5] |

| Indolyl-1,2,4-triazole (Vf) | MDA-MB-231 (Breast) | 1.914 | [5] |

| 1,2,4-triazole derivative (7e) | Hela (Cervical) | 2.9 | [6] |

| 1,2,4-triazole derivative (7e) | A549 (Lung) | 9.4 | [6] |

| 1,2,4-triazole derivative (10a) | MCF-7 (Breast) | 6.43 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Antioxidant Activity

Certain 1,2,4-triazole derivatives have been shown to possess antioxidant properties, which are often evaluated by their ability to scavenge free radicals.[7]

Quantitative Antioxidant Data

The following table presents the IC50 values for the DPPH radical scavenging activity of some 1,2,4-triazole derivatives.

Table 4: Antioxidant Activity of 1,2,4-Triazole Derivatives (DPPH Scavenging IC50)

| Compound | IC50 (µg/mL) | Reference |

| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | 7.12 ± 2.32 | [7] |

| 4,4'-(Hexane-1,6-diyl)-bis(2-((4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one) | 10 ± 0.7 | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

-

Test compounds

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

Standard antioxidant (e.g., Ascorbic acid)

-

96-well microtiter plates or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of Test Solutions: Prepare different concentrations of the test compounds and the standard antioxidant in methanol.

-

Reaction Mixture: In each well or cuvette, add a specific volume of the test solution (e.g., 100 µL) and the DPPH solution (e.g., 100 µL).

-

Control: Prepare a control sample containing methanol instead of the test solution.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: The IC50 value is the concentration of the compound that scavenges 50% of the DPPH free radicals.

Signaling Pathways and Experimental Workflow

Proposed Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The antifungal activity of many triazole compounds is attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. This disruption of ergosterol production leads to a dysfunctional cell membrane and ultimately cell death.

References

- 1. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. isres.org [isres.org]

Spectroscopic Analysis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document presents expected spectroscopic characteristics based on the well-documented analysis of structurally similar 1,2,4-triazole-3-thiol derivatives. The guide outlines detailed experimental protocols for key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. All quantitative data are summarized in structured tables for clarity. Furthermore, this guide includes a visual workflow for the spectroscopic analysis process, rendered using Graphviz (DOT language), to facilitate a deeper understanding of the experimental logic.

Introduction

4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole class of heterocyclic compounds, which are known for their diverse pharmacological activities. The structural characterization of these molecules is a critical step in drug discovery and development, ensuring purity, confirming identity, and elucidating molecular structure. Spectroscopic techniques are the primary tools for this purpose. This guide will detail the expected outcomes from the spectroscopic analysis of the title compound.

Expected Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. These values are extrapolated from data for analogous compounds and are intended to serve as a reference for experimental work.

Table 1: Expected ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~5.5 - 6.0 | Singlet | 2H | -NH₂ |

| ~1.8 - 2.2 | Multiplet | 1H | -CH- (cyclopropyl) |

| ~0.8 - 1.2 | Multiplet | 4H | -CH₂- (cyclopropyl) |

| ~13.0 - 13.5 | Singlet | 1H | -SH |

Table 2: Expected ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C=S (Thione form) |

| ~150 - 155 | C5 (Triazole ring) |

| ~145 - 150 | C3 (Triazole ring) |

| ~8 - 12 | -CH- (cyclopropyl) |

| ~5 - 10 | -CH₂- (cyclopropyl) |

Table 3: Expected FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Strong, Broad | N-H stretching (NH₂) |

| 2600 - 2550 | Weak | S-H stretching (Thiol) |

| 1620 - 1600 | Medium | C=N stretching (Triazole ring) |

| 1580 - 1550 | Medium | N-H bending (NH₂) |

| 1300 - 1250 | Strong | C=S stretching (Thione) |

| ~3080 | Medium | C-H stretching (cyclopropyl) |

| ~1020 | Medium | C-C stretching (cyclopropyl) |

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| [M]⁺ | Molecular Ion |

| [M-SH]⁺ | Loss of sulfhydryl radical |

| [M-NH₂]⁺ | Loss of amino radical |

| [M-C₃H₅]⁺ | Loss of cyclopropyl radical |

Table 5: Expected UV-Visible Spectroscopic Data

| λmax (nm) | Solvent | Transition |

| ~250 - 260 | Ethanol | π → π |

| ~280 - 290 | Ethanol | n → π |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the dry powder directly on the ATR crystal.

-

Data Acquisition:

-

Record the spectrum in the range of 4000 to 400 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Record a background spectrum of the clean ATR crystal before analyzing the sample.

-

-

Data Processing: The software will automatically perform the background subtraction. Analyze the positions and relative intensities of the absorption bands.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Data Acquisition:

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

-

Data Acquisition:

-

Scan the wavelength range from 200 to 400 nm.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

An In-depth Technical Guide to 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound featuring a triazole ring substituted with amino, cyclopropyl, and thiol groups. This molecule belongs to a class of compounds, the 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities. Derivatives of this scaffold have demonstrated potential as antifungal, antibacterial, and herbicidal agents. This technical guide provides a comprehensive overview of the available information on 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, including its chemical identity, synthesis, and potential applications based on related structures.

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol . It is important to recognize the tautomeric nature of this molecule, which can exist in equilibrium between the thiol and thione forms. The thione tautomer can be named 4-amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione .

Synonyms and Identifiers:

-

Synonyms: 3H-1,2,4-Triazole-3-thione, 4-amino-5-cyclopropyl-2,4-dihydro-

-

CAS Number: 31821-73-5

| Property | Value |

| Molecular Formula | C₅H₈N₄S |

| Molecular Weight | 156.21 g/mol |

| Canonical SMILES | C1CC1C2=NN=C(S)N2N |

| InChI | InChI=1S/C5H8N4S/c6-9-4(8-7-5(9)10)3-1-2-3/h3H,1-2,6H2,(H,8,10) |

Synthesis

General Synthetic Pathway

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols generally proceeds through the following key steps, starting from cyclopropanecarboxylic acid:

-

Esterification: Conversion of cyclopropanecarboxylic acid to its corresponding methyl or ethyl ester.

-

Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form cyclopropanecarbohydrazide.

-

Formation of Potassium Dithiocarbazinate: Treatment of the carbohydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide, in an alcoholic solvent.

-

Cyclization: Reaction of the potassium dithiocarbazinate salt with an excess of hydrazine hydrate. This step involves an intramolecular cyclization with the elimination of hydrogen sulfide to form the desired 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of 1,2,4-Triazole-3-thiol Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole-3-thiol core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for over a century. Its unique structural features and versatile reactivity have led to the development of a vast array of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, historical synthetic routes, and evolution of 1,2,4-triazole-3-thiol chemistry, offering valuable insights for researchers and professionals engaged in the design and development of novel therapeutics.

A Historical Perspective: The Dawn of Triazole Chemistry

The journey into the world of 1,2,4-triazoles began in the late 19th and early 20th centuries with the pioneering work of chemists exploring the synthesis of novel heterocyclic systems. While the exact first synthesis of the parent 1,2,4-triazole-3-thiol is not definitively documented in a single seminal paper, its origins are intrinsically linked to the development of fundamental reactions for constructing the 1,2,4-triazole ring.

Two landmark reactions laid the groundwork for triazole synthesis:

-

The Pellizzari Reaction (1911): First described by Guido Pellizzari, this reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole.[1] This method provided an early pathway to substituted 1,2,4-triazoles.

-

The Einhorn-Brunner Reaction (1905, 1914): Independently developed by Alfred Einhorn and Karl Brunner, this reaction utilizes the condensation of imides with alkyl hydrazines to yield isomeric mixtures of 1,2,4-triazoles.[2]

These early methods, while foundational, often required harsh reaction conditions. The specific introduction of the thiol group at the 3-position of the 1,2,4-triazole ring is most directly traced to synthetic strategies involving thiosemicarbazide and its derivatives. The cyclization of acylthiosemicarbazides in an alkaline medium emerged as a key and widely adopted method for the preparation of 5-substituted-4H-1,2,4-triazole-3-thiols.[3][4] Similarly, the reaction of thiocarbohydrazide with carboxylic acids has been a fruitful route to 4-amino-5-substituted-1,2,4-triazole-3-thiols.[5]

Foundational Synthetic Protocols

The synthesis of the 1,2,4-triazole-3-thiol scaffold and its derivatives has evolved to include a variety of methodologies. Below are detailed protocols for key foundational syntheses.

Synthesis of 1,2,4-Triazole-3(5)-thiol

This two-step procedure outlines the preparation of the parent 1,2,4-triazole-3-thiol from thiosemicarbazide and formic acid.

Step 1: Synthesis of 1-Formyl-3-thiosemicarbazide

-

Reaction Setup: In a 2-liter round-bottomed flask, heat 400 mL of 90% formic acid on a steam bath for 15 minutes.

-

Addition of Thiosemicarbazide: Add 182 g (2 moles) of colorless thiosemicarbazide to the heated formic acid. Swirl the mixture until the thiosemicarbazide dissolves.

-

Reaction and Crystallization: Continue heating on the steam bath for 30 minutes. During this time, crystalline 1-formyl-3-thiosemicarbazide will typically separate.

-

Isolation and Purification: Add 600 mL of boiling water to the reaction mixture to form a milky solution. Filter the hot solution through a fluted filter paper. Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours. Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry overnight.

Step 2: Synthesis of 1,2,4-Triazole-3(5)-thiol

-

Reaction Setup: In a 2-liter round-bottomed flask, dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.

-

Cyclization: Heat the solution on a steam bath for 1 hour.

-

Acidification and Precipitation: Cool the solution in an ice bath for 30 minutes. Carefully add 150 mL of concentrated hydrochloric acid.

-

Isolation and Recrystallization: Cool the reaction mixture in an ice bath for 2 hours. Collect the precipitated 1,2,4-triazole-3(5)-thiol by suction filtration. Dissolve the crude product in 300 mL of boiling water and filter through a fluted filter paper. Cool the filtrate in an ice bath for 1 hour to recrystallize the product. Collect the purified thiol by suction filtration and air-dry overnight.

General Procedure for the Synthesis of 5-Substituted-4-aryl-4H-1,2,4-triazole-3-thiols

This method involves the cyclization of a 1-acyl-4-aryl-thiosemicarbazide in an alkaline medium.

-

Reaction Setup: A mixture of the appropriate 1-acyl-4-aryl-thiosemicarbazide (1 mmol) and a 2N sodium hydroxide solution (1 mmol in 40 mg) is refluxed for 4 hours.

-

Work-up: After cooling, the solution is acidified with hydrochloric acid.

-

Isolation: The resulting precipitate is filtered off.

-

Purification: The crude product is then recrystallized from ethanol to yield the pure 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol.[4]

General Procedure for the Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

This procedure utilizes the reaction of a potassium dithiocarbazate intermediate with hydrazine.

-

Formation of Potassium Dithiocarbazate: A mixture of the appropriate acid hydrazide, potassium hydroxide, and carbon disulfide in absolute ethanol is stirred at room temperature. The resulting potassium dithiocarbazate is typically used in the next step without further purification.

-

Cyclization with Hydrazine: The potassium dithiocarbazate is dissolved in water, and hydrazine hydrate is added. The mixture is refluxed.

-

Work-up: Upon cooling, the reaction mixture is diluted with cold water and acidified with concentrated hydrochloric acid.

-

Isolation and Purification: The precipitated product is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol or an ethanol-water mixture to give the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Physicochemical and Biological Data of Representative 1,2,4-Triazole-3-thiol Derivatives

The following tables summarize key quantitative data for a selection of 1,2,4-triazole-3-thiol compounds, highlighting their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Selected 1,2,4-Triazole-3-thiol Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 1,2,4-Triazole-3(5)-thiol | C₂H₃N₃S | 101.13 | 220-222 | |

| 5-Phenyl-4H-1,2,4-triazole-3-thiol | C₈H₇N₃S | 177.23 | - | |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | C₆H₆N₄OS | 182.20 | 202-203 | [4] |

| 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | C₁₅H₁₃N₃S | 267.35 | - | [4] |

| 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | C₇H₇N₅S | 193.23 | - |

Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 0.264 (mM) | [6] |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Streptococcus pyogenes | 0.132 (mM) | [6] |

| Derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Bacillus subtilis | 31.25 | [6] |

| Ofloxacin-1,2,4-triazole derivatives | Staphylococcus aureus | 0.25 - 1 | [6] |

| Ofloxacin-1,2,4-triazole derivatives | Escherichia coli | 0.25 - 1 | [6] |

Table 3: Anticancer Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Hydrazone derivatives of 1,2,4-triazole-3-thiol | IGR39 (Melanoma) | 2 - 17 | [4] |

| Hydrazone derivatives of 1,2,4-triazole-3-thiol | MDA-MB-231 (Breast Cancer) | 2 - 17 | [4] |

| Hydrazone derivatives of 1,2,4-triazole-3-thiol | Panc-1 (Pancreatic Cancer) | 2 - 17 | [4] |

| 1,2,3-Triazole-coumarin-glycosyl hybrid 8 | Various cancer cell lines | 0.22 - 0.93 | [7] |

| 1,2,3-Triazole-coumarin-glycosyl hybrid 10 | Various cancer cell lines | 0.12 - 0.79 | [7] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 1,2,4-triazole-3-thiol derivatives stem from their ability to interact with various biological targets, often leading to the modulation of critical cellular signaling pathways.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

A primary mechanism of antifungal action for many azole compounds, including those with a 1,2,4-triazole scaffold, is the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Specifically, these compounds target and inhibit the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.

Anticancer Activity: Modulation of Apoptotic Pathways

Several 1,2,4-triazole-3-thiol derivatives have demonstrated potent anticancer activity through the induction of apoptosis. This programmed cell death is often triggered by the inhibition of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival. Activation of this pathway leads to the phosphorylation and inactivation of pro-apoptotic proteins. Certain 1,2,4-triazole-3-thiol derivatives can inhibit components of this pathway, such as specific kinases, leading to the activation of downstream apoptotic effectors like caspases.[8]

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is also implicated in cell fate, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Inhibition of components of the Wnt/β-catenin pathway by 1,2,4-triazole derivatives can lead to a decrease in the transcription of anti-apoptotic genes and promote apoptosis.[8]

Conclusion

The 1,2,4-triazole-3-thiol scaffold has a rich history rooted in the foundational principles of heterocyclic chemistry. From its early synthesis through classical named reactions to the development of a vast library of derivatives, this versatile core continues to be a source of inspiration for medicinal chemists. The ability of these compounds to interact with a wide range of biological targets, thereby modulating critical cellular pathways, underscores their therapeutic potential. A thorough understanding of the historical context, synthetic methodologies, and mechanisms of action of 1,2,4-triazole-3-thiol derivatives is essential for the rational design of future generations of drugs targeting a myriad of diseases. This technical guide serves as a comprehensive resource to aid researchers in this ongoing endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

In-Depth Technical Guide on 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Theoretical Framework

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. While specific theoretical studies on this particular molecule are not extensively available in current literature, this document outlines the standard computational methodologies employed for analogous 1,2,4-triazole derivatives, offering a robust framework for future research.

Molecular Structure and Properties

4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring. This core structure is substituted with an amino group at position 4, a cyclopropyl group at position 5, and a thiol group at position 3. The presence of these functional groups, particularly the thiol and amino moieties, makes it an interesting candidate for coordination chemistry, materials science, and pharmaceutical development due to its potential for hydrogen bonding and metal ion chelation.

Molecular Information:

| Property | Value |

| Molecular Formula | C₅H₈N₄S |

| Molecular Weight | 156.21 g/mol |

| IUPAC Name | 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol |

Experimental Data

The following sections detail the experimental synthesis and characterization of the title compound.

Synthesis Protocol

The synthesis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol can be achieved through the cyclization of a thiocarbohydrazide derivative with cyclopropanecarboxylic acid. A general and effective method is described below.

Experimental Workflow:

Detailed Methodology:

-

Reaction Setup: A mixture of thiocarbohydrazide and cyclopropanecarboxylic acid is prepared.

-

Reflux: The reaction mixture is heated under reflux for several hours.

-

Isolation of Crude Product: While still hot, the reaction mixture is poured into a beaker and allowed to cool to room temperature. The crude product precipitates and is collected by filtration under reduced pressure.

-

Purification: The collected crude solid is then recrystallized from ethanol. The pure product is isolated via vacuum filtration.

This procedure has been reported to yield the final product as a white solid with a yield of approximately 66% and a melting point of 146°C[1][2].

Spectroscopic Characterization

The structure of the synthesized 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol has been confirmed by various spectroscopic techniques. The key data are summarized below.

Table 1: Spectroscopic Data for 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol [1][2]

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 13.30 (s, 1H, SH), 5.54 (s, 2H, NH₂), 2.06–1.99 (m, 1H, CH-cyclopropyl), 1.00–0.84 (m, 4H, CH₂-cyclopropyl) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 166.18 (C=S), 153.95 (C-cyclopropyl), 7.42 (CH-cyclopropyl), 5.18 (CH₂-cyclopropyl) |

| TOF-MS (m/z) | [M+H]⁺ calculated for C₅H₉N₄S⁺: 157.2070, found: 157.2330 |

Theoretical Studies Framework

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of molecules. For compounds like 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, DFT calculations can provide valuable insights.

Typical DFT Investigation Workflow:

Key Aspects of DFT Studies:

-

Geometry Optimization: The first step is to find the most stable 3D conformation of the molecule (the global minimum on the potential energy surface). This provides optimized bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequency Analysis: This is performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Molecular Docking

For researchers in drug development, molecular docking is a key computational technique to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.

Protocol for Molecular Docking:

-

Preparation of the Ligand: The 3D structure of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is optimized using a suitable force field or quantum mechanical method.

-

Preparation of the Receptor: The 3D structure of the target protein is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to systematically explore the conformational space of the ligand within the defined binding site of the protein.

-

Analysis of Results: The results are analyzed based on the binding energy scores and the predicted binding poses. The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are examined.

Conclusion

This technical guide has consolidated the available experimental data for the synthesis and characterization of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. Furthermore, it has provided a detailed framework for the theoretical investigation of this molecule using standard computational chemistry techniques. While specific theoretical data for this compound is yet to be published, the outlined methodologies for DFT calculations and molecular docking can serve as a valuable starting point for researchers aiming to explore the electronic properties and potential biological applications of this and related 1,2,4-triazole derivatives. The provided experimental data serves as a solid foundation for such future theoretical and applied studies.

References

- 1. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of this core structure have demonstrated a wide range of biological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of a cyclopropyl group at the 5-position can significantly influence the molecule's conformational flexibility and lipophilicity, potentially enhancing its biological activity and making it an attractive target for drug discovery programs.

These application notes provide detailed synthetic protocols for the preparation of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol and its derivatives. The methodologies are based on established synthetic routes for analogous compounds and are intended to serve as a comprehensive guide for researchers in organic and medicinal chemistry.

General Synthetic Pathway

The most common and reliable method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols involves a three-step sequence starting from the corresponding carboxylic acid. This pathway is adaptable for the synthesis of the 5-cyclopropyl derivative, beginning with cyclopropanecarboxylic acid.

The general workflow is illustrated below:

Caption: General synthetic workflow for 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol and its Schiff base derivatives.

Experimental Protocols

The following are detailed experimental protocols for each step in the synthesis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Step 1: Synthesis of Cyclopropanecarboxylic Acid Hydrazide

This initial step involves the conversion of a cyclopropyl ester (e.g., methyl cyclopropanecarboxylate) or the acid itself to the corresponding hydrazide.

Protocol:

-

To a solution of methyl cyclopropanecarboxylate (0.1 mol) in absolute ethanol (150 mL), add hydrazine hydrate (0.2 mol, 99-100%).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, distill off the excess ethanol under reduced pressure.

-

Cool the resulting residue in an ice bath to induce crystallization.

-

Filter the solid product, wash with cold diethyl ether, and dry in a vacuum desiccator.

Step 2: Synthesis of Potassium 3-(cyclopropanecarbonyl)dithiocarbazate

The acid hydrazide is then converted to its potassium dithiocarbazinate salt.

Protocol:

-

Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL) with cooling.

-

To this solution, add cyclopropanecarboxylic acid hydrazide (0.1 mol) and stir until fully dissolved.

-

Add carbon disulfide (0.12 mol) dropwise to the mixture while maintaining the temperature below 30°C with an ice bath.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Collect the precipitated potassium salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum. The salt is typically used in the next step without further purification.

Step 3: Synthesis of 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

The final step is the cyclization of the potassium salt to form the desired triazole ring.

Protocol:

-

Suspend potassium 3-(cyclopropanecarbonyl)dithiocarbazate (0.1 mol) in water (100 mL).

-

Add hydrazine hydrate (0.2 mol, 99-100%) to the suspension.

-

Reflux the mixture for 3-5 hours, during which the evolution of hydrogen sulfide gas may be observed (perform in a well-ventilated fume hood). The color of the reaction mixture may also change.

-

Cool the reaction mixture to room temperature and dilute with an equal volume of cold water.

-

Acidify the solution to pH 5-6 with a dilute acid (e.g., 10% HCl or acetic acid) to precipitate the product.

-

Filter the crude product, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Optional Step 4: Synthesis of Schiff Base Derivatives

The 4-amino group of the synthesized triazole can be readily derivatized, for instance, by condensation with aromatic aldehydes to form Schiff bases.

Protocol:

-

Dissolve 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (0.01 mol) in absolute ethanol (30 mL).

-

Add the desired aromatic aldehyde (0.01 mol) and a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 6-8 hours.

-

Cool the mixture to room temperature, and collect the precipitated Schiff base by filtration.

-

Wash the product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure derivative.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols based on literature precedents for analogous compounds. These values can be used as a general guideline for the synthesis of the cyclopropyl derivative.

| Step | Reactants | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| 1 | Carboxylic Acid Ester, Hydrazine Hydrate | Ethanol | 4 - 6 | Reflux | 80 - 95 |

| 2 | Acid Hydrazide, CS₂, KOH | Ethanol | 12 - 18 | Room Temp. | 85 - 95 |

| 3 | Potassium Dithiocarbazinate, Hydrazine Hydrate | Water | 3 - 5 | Reflux | 70 - 90 |

| 4 | 4-Amino-triazole, Aromatic Aldehyde | Ethanol | 6 - 8 | Reflux | 75 - 90 |

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques:

-

Melting Point: Determined using a capillary melting point apparatus.

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity, typically using silica gel plates and a suitable eluent system (e.g., ethyl acetate/hexane).

-

Infrared (IR) Spectroscopy: To identify key functional groups. Expected characteristic peaks for 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol include:

-

N-H stretching (amino group): ~3300-3100 cm⁻¹

-

S-H stretching (thiol group): ~2600-2550 cm⁻¹

-

C=N stretching (triazole ring): ~1620 cm⁻¹

-

N-N stretching: ~1450 cm⁻¹

-

C-S stretching: ~700 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and intermediates. For the target compound, characteristic signals would include those for the cyclopropyl protons, the amino protons, and the thiol proton.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.

-

Carbon disulfide is flammable, volatile, and toxic. Avoid inhalation and contact with skin.

-

Hydrogen sulfide gas, which may be evolved during the cyclization step, is highly toxic. Ensure adequate ventilation and consider using a scrubber if performing the reaction on a large scale.

-

Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

Application Notes and Protocols: 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in Antimicrobial Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the investigation of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol as a potential antimicrobial agent. The 1,2,4-triazole scaffold is a core component in numerous therapeutic agents known for a wide range of biological activities, including antibacterial and antifungal effects.[1][2][3] These notes cover the synthesis of the target compound, its potential mechanism of action, and standardized protocols for evaluating its antimicrobial efficacy through in vitro assays. While comprehensive antimicrobial data for the specific cyclopropyl derivative is emerging, this guide utilizes data from structurally related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol analogs to provide a predictive framework and comparative baseline for experimental work.

Synthesis Protocol

The synthesis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol can be achieved through the cyclization of a carboxylic acid derivative with thiocarbohydrazide. This multi-step synthesis is a common and effective method for preparing this class of heterocyclic compounds.[2][4][5]

Protocol 1: Synthesis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Materials:

-

Cyclopropanecarboxylic acid

-

Thiocarbohydrazide

-

Phosphorus oxychloride (POCl₃) or an alternative dehydrating agent

-

Hydrazine hydrate

-

Potassium hydroxide

-

Carbon disulfide

-

Ethanol

-

Pyridine

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and reflux apparatus

Procedure:

Method A: From Carboxylic Acid and Thiocarbohydrazide

-

Step 1: Fusion Reaction: A mixture of cyclopropanecarboxylic acid (1 eq.) and thiocarbohydrazide (1 eq.) is heated at its melting point temperature until the evolution of water vapor ceases.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solidified mass is triturated with a 10% sodium bicarbonate solution to remove any unreacted acid.

-

Step 3: Purification: The resulting solid product, 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, is filtered, washed thoroughly with cold water, and dried.[5] Recrystallization from ethanol or an ethanol-water mixture can be performed for further purification.[6]

Method B: From Acid Hydrazide

-

Step 1: Synthesis of Potassium 3-(cyclopropanoyl)dithiocarbazate: Cyclopropanecarboxylic acid hydrazide (prepared from the corresponding ester and hydrazine hydrate) is reacted with carbon disulfide in the presence of ethanolic potassium hydroxide.[5][7]

-

Step 2: Cyclization: The resulting potassium salt is refluxed with an excess of hydrazine hydrate.[5][7] The reaction involves the intramolecular cyclization and elimination of hydrogen sulfide.

-

Step 3: Acidification and Purification: After reflux, the reaction mixture is cooled and acidified with dilute hydrochloric acid to precipitate the product. The precipitate is then filtered, washed with water, and recrystallized from ethanol.[5]